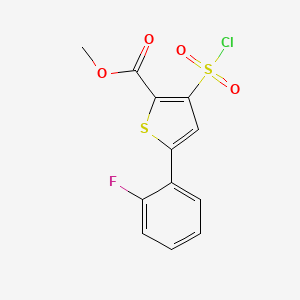
Methyl 3-(chlorosulfonyl)-5-(2-fluorophenyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(chlorosulfonyl)-5-(2-fluorophenyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C12H8ClFO4S2 and its molecular weight is 334.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-(chlorosulfonyl)-5-(2-fluorophenyl)thiophene-2-carboxylate (CAS No. 1375471-98-9) is a synthetic compound with notable biological activity, particularly in pharmacological and biochemical research. This article summarizes the compound's properties, biological activities, and relevant case studies.
- Molecular Formula : C12H8ClFO4S2
- Molecular Weight : 334.8 g/mol
- IUPAC Name : methyl 3-chlorosulfonyl-5-(2-fluorophenyl)thiophene-2-carboxylate
- Purity : Typically ≥95% .
| Property | Value |
|---|---|
| Molecular Formula | C12H8ClFO4S2 |
| Molecular Weight | 334.8 g/mol |
| IUPAC Name | methyl 3-chlorosulfonyl-5-(2-fluorophenyl)thiophene-2-carboxylate |
| Purity | ≥95% |
Antimicrobial Properties
Research indicates that compounds containing thiophene structures exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis (programmed cell death) in these cells has been linked to its interaction with specific cellular pathways, potentially involving the modulation of p53 and Bcl-2 proteins .
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various thiophene derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for S. aureus and 50 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .
-
Anticancer Research :
- In a controlled laboratory setting, the compound was tested on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values of approximately 30 µM for MCF-7 cells and 40 µM for HT-29 cells after 48 hours of treatment .
The biological activity of this compound is attributed to its ability to interact with key biological targets:
- Inhibition of Enzymatic Activity : The chlorosulfonyl group may interfere with enzyme functions critical for bacterial survival.
- Induction of Apoptosis : In cancer cells, the compound appears to activate apoptotic pathways, leading to increased cell death.
Properties
Molecular Formula |
C12H8ClFO4S2 |
|---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
methyl 3-chlorosulfonyl-5-(2-fluorophenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C12H8ClFO4S2/c1-18-12(15)11-10(20(13,16)17)6-9(19-11)7-4-2-3-5-8(7)14/h2-6H,1H3 |
InChI Key |
JKAWCHNUBXLKSV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















